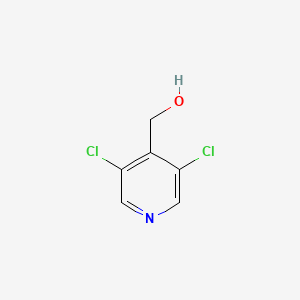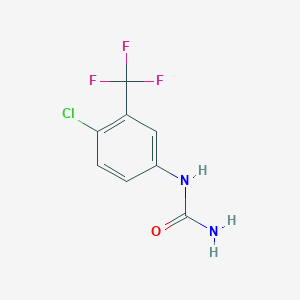
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
概要
説明
“1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is an impurity of Sorafenib , a multiple kinase inhibitor that targets both RAF and receptor tyrosine kinases promoting angiogenesis . It is also a derivative of the multiple tyrosine kinase inhibitor sorafenib .
Chemical Reactions Analysis
The compound “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” has been found to exhibit high activity in preliminary in vivo anti-AML assays . It is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is 314.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 314.0433751 g/mol . The topological polar surface area is 41.1 Ų .
科学的研究の応用
Cancer Research
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea has been identified as a significant compound in cancer research. It is known to activate eIF2α kinase, an enzyme involved in protein synthesis, and has shown potential in inhibiting cancer cell proliferation. This property makes it a candidate for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Chemical Synthesis
This compound is also valuable in chemical synthesis. It has been synthesized as a key intermediate in the production of the antitumor agent sorafenib, which is significant due to its high purity and yield, making it important in the pharmaceutical industry (Yan Feng-mei & Liu He-qin, 2009).
Crystallography
In crystallography, the compound has been studied for its structural properties. The analysis of its crystal structure provides insights into the molecular interactions and stability of related compounds, useful in the design of pesticides and other chemicals (Seonghwa Cho et al., 2015).
Agricultural Chemistry
Plant Biology
In plant biology, urea derivatives, including 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, are known to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This has applications in in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).
Material Science
The compound has been investigated in material science for its nonlinear optical properties and molecular dynamics. This research contributes to understanding the electronic properties and potential applications in optical materials (Y. Mary et al., 2016).
特性
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGLEVVMDHAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591615 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea | |
CAS RN |
343247-69-8 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


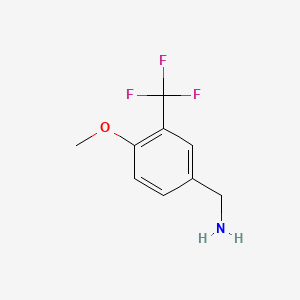
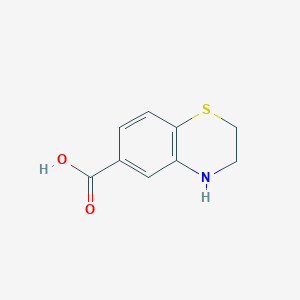
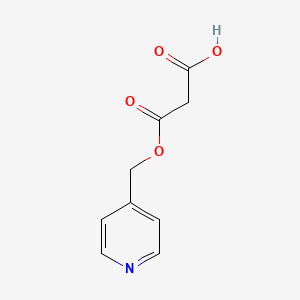
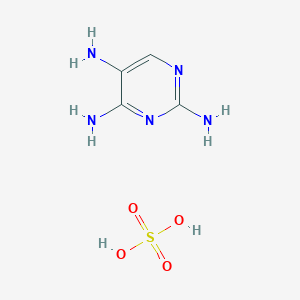
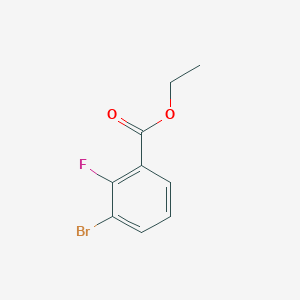
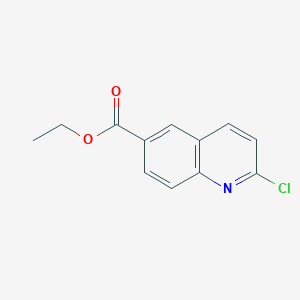





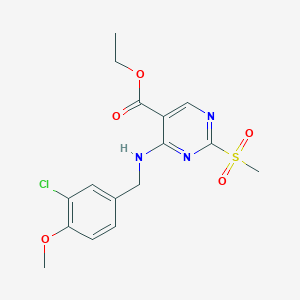
![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)
